molecular formula C12H28P6 B14358264 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane CAS No. 91097-06-2

2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane

Cat. No.: B14358264
CAS No.: 91097-06-2
M. Wt: 358.19 g/mol
InChI Key: NTEXQWXBSMFECK-UHFFFAOYSA-N
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Description

2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane is a complex organic compound with a unique bicyclic structure. This compound is characterized by its high ring strain and the presence of multiple isopropyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic route described above can be scaled up for larger production. The use of photoredox catalysts and LED irradiation makes the process efficient and potentially suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using standard reducing agents.

    Substitution: The isopropyl groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substitution, but typically involve nucleophilic or electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane involves its interaction with specific molecular targets. The high ring strain and unique structure allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions.

Comparison with Similar Compounds

Properties

CAS No.

91097-06-2

Molecular Formula

C12H28P6

Molecular Weight

358.19 g/mol

IUPAC Name

2,3,4,6-tetra(propan-2-yl)-1,2,3,4,5,6-hexaphosphabicyclo[3.1.0]hexane

InChI

InChI=1S/C12H28P6/c1-9(2)13-14(10(3)4)17-16(12(7)8)18(17)15(13)11(5)6/h9-12H,1-8H3

InChI Key

NTEXQWXBSMFECK-UHFFFAOYSA-N

Canonical SMILES

CC(C)P1P(P2P(P2P1C(C)C)C(C)C)C(C)C

Origin of Product

United States

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